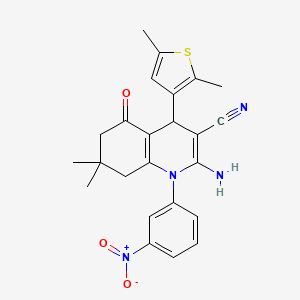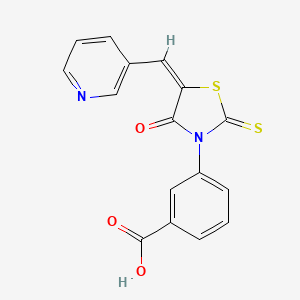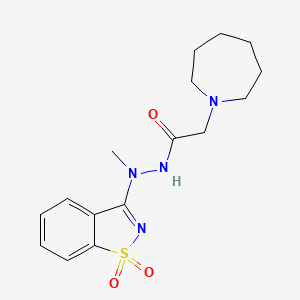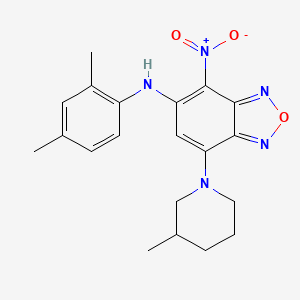![molecular formula C19H14ClF3N2O2 B11640970 Ethyl 8-chloro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11640970.png)
Ethyl 8-chloro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of trifluoromethyl and chloro groups into the quinoline structure enhances its biological activity and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .
化学反应分析
Types of Reactions
ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
科学研究应用
ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial, antibacterial, and antiviral agent.
Industry: Used in the development of new materials, such as liquid crystals and dyes
作用机制
The mechanism of action of ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The trifluoromethyl and chloro groups enhance its binding affinity and selectivity for these targets . The compound may also interfere with cellular processes by disrupting the function of key proteins and pathways .
相似化合物的比较
ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a quinoline core and exhibit broad-spectrum antibacterial activity.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial drug with a fluorinated quinoline core.
The uniqueness of ETHYL 8-CHLORO-4-[3-(TRIFLUOROMETHYL)ANILINO]-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C19H14ClF3N2O2 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
ethyl 8-chloro-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-2-27-18(26)14-10-24-17-13(7-4-8-15(17)20)16(14)25-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,24,25) |
InChI 键 |
PSBWAFNPSSLSDF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11640902.png)

![4-{(Z)-[1-(4-ethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11640917.png)
![2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11640926.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640932.png)
![N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11640933.png)
![Ethyl 2-[({5-nitro-2-[(3-phenylpropyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11640936.png)
![3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640939.png)

![[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B11640950.png)


